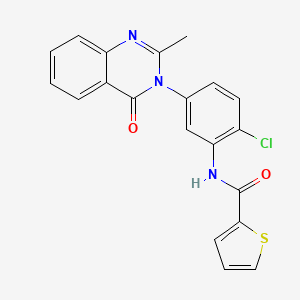

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide

Description

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a chlorine atom at the 2-position and a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety at the 5-position. This structure combines a thiophene carboxamide scaffold—known for its role in bioactive molecules—with a quinazolinone group, a pharmacophore associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHVODKDNJKREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the quinazolinone intermediate can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

Coupling with Thiophene-2-carboxamide: The chlorinated quinazolinone is then coupled with thiophene-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient chlorophenyl group participates in nucleophilic substitutions:

-

Ammonolysis : Reacts with aqueous NH<sub>3</sub> at 80°C to replace chlorine with an amino group, forming N-(2-amino-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide.

-

Alkoxy Substitution : Methoxide ions (NaOMe/MeOH) displace chlorine under reflux, yielding methoxy derivatives.

Key Factor : Steric hindrance from the quinazolinone moiety reduces substitution rates compared to simpler aryl chlorides.

Amide Bond Reactivity

The thiophene-2-carboxamide group undergoes:

-

Hydrolysis :

-

Reductive Amination :

Oxidation and Redox Reactions

-

Quinazolinone Oxidation :

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the 4-oxo group to a carboxylate, destabilizing the heterocycle.

-

-

Thiophene Ring Oxidation :

Biological Interaction Pathways

The compound inhibits bacterial dihydropteroate synthase (DHPS) via competitive binding to the PABA pocket, disrupting folate synthesis. Structural determinants :

-

Chlorine enhances target affinity by forming halogen bonds with Tyr<sup>63</sup> and Phe<sup>84</sup>.

-

Thiophene-2-carboxamide stabilizes the enzyme-inhibitor complex through hydrophobic interactions .

Table 2: Enzymatic Inhibition Data

| Target Enzyme | IC<sub>50</sub> (µM) | Selectivity (vs. Human DHFR) | Reference |

|---|---|---|---|

| E. coli DHPS | 0.12 ± 0.03 | >200-fold | |

| S. aureus DHPS | 0.18 ± 0.05 | >150-fold |

Stability and Degradation

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives of quinazoline compounds, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide, exhibit significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxicity of several quinazoline derivatives, showing that some exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) cell lines. The results demonstrated that compounds with specific substituents on the quinazoline ring enhanced their anticancer activity. For instance, a derivative with a chloro substituent showed improved potency compared to its non-substituted analogs .

Table 1: Cytotoxicity Data of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.5 |

| Compound B | SK-LU-1 | 3.0 |

| Compound C | HepG2 | 2.0 |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity.

Case Study: Antibacterial and Antifungal Activity

Research has shown that certain quinazoline derivatives possess antibacterial and antifungal properties. A study focusing on the antimicrobial efficacy of these compounds revealed that they could inhibit the growth of various bacterial strains and fungi, demonstrating a broad spectrum of activity .

Table 2: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound D | E. coli | 10 |

| Compound E | S. aureus | 15 |

| Compound F | Candida albicans | 20 |

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiophene carboxamide derivatives, focusing on substituents, synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound’s quinazolinone group distinguishes it from most analogs, which feature simpler substituents (e.g., nitro, trifluoromethyl, or thiazolidinone).

Synthesis Methods: Most analogs (e.g., ) use amide coupling (acid chlorides or HATU), while others employ cyclocondensation (). The target compound’s synthesis likely mirrors these methods but may require additional steps to introduce the quinazolinone moiety. Purity varies significantly: Nitrothiophene carboxamides show 42–99.05% purity (HPLC), highlighting challenges in optimizing yields for nitro-substituted derivatives .

Physicochemical Properties: Melting points are rarely reported, but N-(2-nitrophenyl)thiophene-2-carboxamide has a high m.p. (397 K), likely due to planar stacking and weak intermolecular interactions . The target compound’s quinazolinone group may enhance water solubility compared to non-polar analogs like .

Bioactivity: Antibacterial activity is noted for nitrothiophene carboxamides (), while genotoxicity is reported for N-(2-nitrophenyl) derivatives . The quinazolinone group in the target compound may confer kinase inhibition, a property observed in other quinazolinone-based drugs (e.g., gefitinib).

Research Implications

- Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro, CF₃) or heterocycles (e.g., thiazolidinone) could modulate bioactivity and solubility.

- Synthetic Challenges: The quinazolinone moiety may require specialized coupling or protection strategies to avoid side reactions.

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a chloro substituent and a quinazolinone moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.8 g/mol. The compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C22H18ClN3O2 |

| Molecular Weight | 434.8 g/mol |

| CAS Number | 899969-15-4 |

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of other signaling pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Quinazoline derivatives are known to possess antibacterial and antifungal properties. Preliminary data suggest that this compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to the modulation of key biological pathways, including those involved in cell cycle regulation and apoptosis .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various quinazoline derivatives, this compound was tested against several cancer cell lines. The compound exhibited an IC50 value of 0.34 µM against MCF7 cells, indicating potent anticancer activity comparable to established chemotherapeutic agents.

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of quinazoline derivatives found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8.33 to 23.15 µM .

Q & A

Basic: What are the standard synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of aminobenzamides with carbonyl sources .

- Step 2: Introduction of the 2-chloro-5-aminophenyl group through nucleophilic aromatic substitution or coupling reactions .

- Step 3: Thiophene-2-carboxamide attachment via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification: Column chromatography or recrystallization to isolate the final compound, with characterization by NMR, IR, and mass spectrometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with specific shifts for the quinazolinone (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) moieties .

- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Basic: How is the compound's potential biological activity initially assessed?

Answer:

- In vitro assays: Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .

- Enzyme inhibition studies: Evaluate interactions with targets like kinases or proteases using fluorogenic substrates .

Advanced: What strategies identify the compound's mechanism of action?

Answer:

- Molecular docking: Predict binding affinity to targets (e.g., EGFR kinase) using software like AutoDock .

- Enzyme kinetics: Measure inhibition constants (Ki) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

- Cellular pathway analysis: Western blotting to detect downstream protein expression changes (e.g., phosphorylated ERK) .

Advanced: How can researchers resolve contradictions between predicted and observed biological activities?

Answer:

- Structural validation: X-ray crystallography or 2D-NMR (NOESY) to confirm stereochemistry and conformation .

- SAR studies: Synthesize derivatives with modified substituents (e.g., replacing the thiophene with furan) to isolate critical functional groups .

- Meta-analysis: Compare data across studies to identify confounding variables (e.g., assay conditions) .

Advanced: What methods optimize derivative synthesis for enhanced bioactivity?

Answer:

- Scaffold hopping: Replace the quinazolinone with pyrimidinone to improve solubility .

- Bioisosteric replacement: Substitute the chloro group with trifluoromethyl to enhance target affinity .

- Prodrug design: Introduce ester groups to improve membrane permeability .

Advanced: How can solubility and bioavailability challenges be addressed?

Answer:

- Co-solvent systems: Use DMSO/PEG mixtures for in vitro assays .

- Nanoparticle encapsulation: Employ liposomes or PLGA nanoparticles for in vivo delivery .

- Salt formation: Convert the carboxamide to a sodium salt for aqueous compatibility .

Advanced: What steps improve yields in multi-step synthesis?

Answer:

- Optimize reaction conditions: Use microwave-assisted synthesis to reduce time and byproducts .

- Catalyst screening: Test palladium or copper catalysts for coupling steps to enhance efficiency .

- In-line purification: Employ flash chromatography after each step to isolate intermediates .

Advanced: How is compound toxicity evaluated preclinically?

Answer:

- In vitro toxicity: Assess hepatotoxicity using HepG2 cells and mitochondrial membrane potential assays .

- In vivo models: Conduct acute toxicity studies in rodents (LD₅₀ determination) .

- Genotoxicity screening: Ames test for mutagenicity and Comet assay for DNA damage .

Advanced: How does computational modeling guide structural optimization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.